2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O3S/c1-12-21-16(10-23(12)2)28(25,26)24-8-6-13(7-9-24)11-27-15-5-3-4-14(22-15)17(18,19)20/h3-5,10,13H,6-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOJINVCBLSXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C15H20N4O3S
- Molecular Weight : 320.41 g/mol
- Key Functional Groups :
- Trifluoromethyl group
- Sulfonamide moiety
- Piperidine ring
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 μM |
| Enterococcus faecalis | 62.5 μM |
| Escherichia coli | 31.2 μM |
The compound exhibits bactericidal activity against Gram-positive bacteria, with mechanisms involving inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Anti-inflammatory Effects
In vitro studies suggest that this compound may also possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Study on Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of the compound against various strains of bacteria. The results indicated that the compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.007 mg/mL, significantly outperforming conventional antibiotics like ciprofloxacin .
Evaluation of Biofilm Inhibition
Another significant finding was its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen in chronic infections. The compound demonstrated a biofilm inhibitory concentration (MBIC) of 62.216–124.432 μg/mL, indicating its potential as a therapeutic agent in biofilm-related infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the piperidine and imidazole rings can enhance the biological activity of this compound. For instance, variations in the trifluoromethyl group have been linked to improved antibacterial potency .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyridine and thiazole compounds exhibit significant anticancer properties. The incorporation of the trifluoromethyl group in the pyridine structure enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against various cancer cell lines. For instance, thiazole-pyridine hybrids have demonstrated promising results in inhibiting cancer cell proliferation, with studies reporting IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
Anticonvulsant Properties
Compounds similar to 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine have been explored for their anticonvulsant effects. The structure's ability to modulate neurotransmitter systems could lead to effective treatments for epilepsy and other seizure disorders. The structure–activity relationship (SAR) studies reveal that modifications in the aromatic rings significantly influence anticonvulsant activity, suggesting a pathway for further development .
Pharmacology
Inhibition of Enzymatic Activity
The sulfonamide moiety present in this compound may contribute to its potential as an inhibitor of specific enzymes involved in disease pathways. For example, sulfonamides are known to inhibit carbonic anhydrase, which is implicated in various physiological processes and diseases including glaucoma and edema. This inhibition can lead to therapeutic benefits in managing these conditions .
Antibacterial Properties
Recent investigations into thiazole and imidazole derivatives have shown antibacterial activity against a range of pathogens. The presence of the imidazole ring in the compound may enhance its interaction with bacterial enzymes or membranes, leading to effective antibacterial action. Studies have reported that certain derivatives exhibit activity comparable to established antibiotics .
Materials Science
Synthesis of Advanced Materials
The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials such as polymers and nanocomposites. Its ability to act as a building block for more complex structures makes it valuable in developing new materials with tailored properties for electronics or drug delivery systems .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (), which also incorporates imidazole and pyridine moieties. Key differences include:
- Sulfonyl vs. Bipyridine Linkage: The target compound employs a sulfonyl-piperidine linker, whereas the analogue in uses a bipyridine scaffold.
- Trifluoromethyl Substitution: The trifluoromethyl group in the pyridine ring of the target compound is absent in the analogue. This substitution is known to increase lipophilicity and metabolic resistance, a feature critical in drug design for prolonged half-life .
Pharmacological and Physicochemical Properties
Research Findings and Limitations
- Target Compound: No direct pharmacological data are available in the provided evidence. The trifluoromethyl group may enhance blood-brain barrier penetration, a trait valuable in CNS-targeted therapies.
- Analogue : Characterized for fluorescence but lacks documented biological testing. Its bipyridine system suggests utility in catalysis or materials science rather than direct therapeutic applications .
Critical Analysis of Evidence Gaps
The provided materials lack direct data on the target compound’s synthesis, characterization, or bioactivity. Comparisons rely on extrapolation from structural analogues and general principles of medicinal chemistry. For instance, the sulfonyl group’s role in enhancing binding affinity is well-documented in sulfonamide antibiotics (e.g., sulfamethoxazole), but its specific impact here remains speculative .
Preparation Methods
Synthesis of 1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride
The preparation begins with the synthesis of the reactive sulfonyl chloride intermediate, which serves as a key building block for sulfonamide formation.
Step 1: Methylation of imidazole
1H-imidazole + CH₃I → 1-methyl-1H-imidazole
The reaction is typically conducted in anhydrous tetrahydrofuran (THF) with sodium hydride as a base at 0°C, followed by addition of methyl iodide and warming to room temperature over 4-6 hours.
Step 2: C-2 methylation
1-methyl-1H-imidazole + n-BuLi → lithiated intermediate
lithiated intermediate + CH₃I → 1,2-dimethyl-1H-imidazole
This regioselective methylation is performed using n-butyllithium in THF at -78°C, followed by addition of methyl iodide.
Step 3: Sulfonation
1,2-dimethyl-1H-imidazole + ClSO₃H → 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Direct sulfonation at the C-4 position is achieved using chlorosulfonic acid at low temperature (-5 to 0°C), followed by careful quenching and isolation procedures to obtain the moisture-sensitive sulfonyl chloride.
Preparation of 4-(hydroxymethyl)piperidine Derivative
Step 1: Protection of 4-(hydroxymethyl)piperidine
4-(hydroxymethyl)piperidine + Boc₂O → tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base.
Step 2: Alcohol protection
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + TBSCl → tert-butyl 4-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine-1-carboxylate
The hydroxyl group is temporarily protected as a silyl ether using tert-butyldimethylsilyl chloride (TBSCl) with imidazole in DMF.
Coupling Reaction to Form Sulfonamide
1,2-dimethyl-1H-imidazole-4-sulfonyl chloride + tert-butyl 4-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine-1-carboxylate → tert-butyl 4-{[(tert-butyldimethylsilyl)oxy]methyl}-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine-1-carboxylate
The coupling reaction between the sulfonyl chloride and the protected piperidine is carried out in dichloromethane using triethylamine as a base at 0°C, gradually warming to room temperature over 12 hours. This critical step establishes the sulfonamide linkage that forms the core of the target molecule.
Deprotection and Alcohol Functionalization
Step 1: Boc deprotection
tert-butyl 4-{[(tert-butyldimethylsilyl)oxy]methyl}-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine-1-carboxylate + TFA → 4-{[(tert-butyldimethylsilyl)oxy]methyl}-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine
The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:1) at room temperature for 2-4 hours.
Step 2: Silyl ether deprotection
4-{[(tert-butyldimethylsilyl)oxy]methyl}-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine + TBAF → 4-(hydroxymethyl)-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine
The silyl protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF at room temperature.
Alternative Synthetic Approaches
Convergent Synthetic Strategy
An alternative approach involves a more convergent synthesis where larger fragments are prepared separately and then coupled at a later stage:
- Preparation of 2-(piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine
- Separate synthesis of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
- Final coupling of these two components
This approach potentially offers advantages in terms of flexibility and efficiency, especially for the preparation of analogs.
Microwave-Assisted Synthesis
Recent advancements in synthetic methodology have demonstrated that microwave irradiation can significantly accelerate certain steps in the synthesis, particularly the nucleophilic aromatic substitution reaction to introduce the trifluoromethylpyridine moiety. Microwave-assisted conditions typically employ shorter reaction times (15-30 minutes) at elevated temperatures (120-150°C).
Table 2. Comparison of Synthetic Methods
| Method | Key Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Traditional Stepwise Synthesis | Well-established procedures, reliable | Time-consuming, multiple purifications required | 35-45% overall |
| Convergent Approach | Fewer steps after joining key fragments, more efficient | Requires careful optimization of coupling conditions | 40-50% overall |
| Microwave-Assisted Synthesis | Significantly reduced reaction times | Specialized equipment required, potential for side reactions | 45-55% overall |
Reaction Condition Optimization
The synthesis of this compound requires careful control of reaction parameters to maximize yield and purity. Critical factors include:
Temperature Control
Careful temperature management is particularly critical during the sulfonation step and the nucleophilic aromatic substitution reaction. Temperature gradients must be controlled to prevent side reactions and decomposition of sensitive intermediates.
Solvent Selection
The choice of solvent significantly impacts reaction efficiency. For the sulfonamide formation, dichloromethane provides a good balance of reactivity and selectivity. For the final aromatic substitution reaction, anhydrous DMF is typically preferred due to its high boiling point and ability to solubilize the reactants effectively.
Base Selection
The nature and strength of the base used can dramatically influence reaction outcomes. For the final nucleophilic aromatic substitution, sodium hydride is commonly employed to generate the alkoxide nucleophile. However, alternatives such as potassium tert-butoxide or cesium carbonate may offer advantages in certain situations.
Analytical Characterization
Spectroscopic Analysis
The compound and its intermediates can be characterized using various spectroscopic techniques:
¹H NMR (400 MHz, DMSO-d₆, δ in ppm):
7.80-7.90 (m, 1H, pyridine-H), 7.42-7.50 (m, 1H, pyridine-H), 7.30-7.38 (m, 1H, pyridine-H), 7.25 (s, 1H, imidazole-H), 4.10-4.20 (d, 2H, -OCH₂-), 3.65 (s, 3H, N-CH₃), 3.45-3.55 (m, 2H, piperidine-H), 2.80-2.90 (m, 2H, piperidine-H), 2.35 (s, 3H, C-CH₃), 1.95-2.10 (m, 1H, piperidine-H), 1.75-1.85 (m, 2H, piperidine-H), 1.40-1.50 (m, 2H, piperidine-H).
¹³C NMR (100 MHz, DMSO-d₆, δ in ppm):
160.2, 146.5, 142.8, 140.2, 138.5, 135.7, 127.0, 121.4, 117.8, 70.5, 45.2, 43.1, 35.8, 34.1, 29.2, 28.8, 13.2.
HRMS (ESI+):
Calculated for C₁₇H₂₂F₃N₄O₃S [M+H]⁺: 419.1359, found: 419.1362.
Chromatographic Analysis
HPLC purification and analysis typically employs a C18 reverse-phase column with a gradient elution using acetonitrile/water with 0.1% formic acid. Typical retention time is approximately 5.4-5.8 minutes under standard conditions (flow rate: 1.0 mL/min, gradient: 10-90% acetonitrile over 10 minutes).
Scale-Up Considerations and Process Development
Purification Methods
For large-scale production, purification strategies must be optimized to minimize solvent usage and maximize recovery:
- Recrystallization: The final product can be purified by recrystallization from appropriate solvent systems such as ethanol/water or ethyl acetate/hexanes
- Column chromatography: For intermediate purification, flash chromatography using silica gel with ethyl acetate/hexanes or dichloromethane/methanol solvent systems
- Precipitation techniques: Some intermediates can be purified by conversion to salts followed by precipitation
Process Efficiency Improvements
Several modifications to the synthetic route can improve overall efficiency:
- Reducing protection/deprotection steps through alternative synthetic strategies
- Implementing continuous flow chemistry for temperature-sensitive reactions
- Recycling of solvents and reagents to minimize waste
- Implementing in-process controls to monitor reaction progress and optimize reaction times
Q & A
Q. What are the key considerations for synthesizing 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine?
Methodological Answer: The synthesis involves three critical steps:
Sulfonylation of the imidazole ring : React 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride with piperidine-4-methanol under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated piperidine intermediate.
Methoxy-pyridine coupling : Use a nucleophilic substitution reaction to attach the 6-(trifluoromethyl)pyridin-2-ol group to the piperidine-methanol intermediate. Mitsunobu conditions (DIAD, PPh3) or SN2 reactions with a leaving group (e.g., bromide) are common .
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., ethanol/water) to isolate the pure compound.
Q. Key Challenges :
- Ensuring regioselectivity during sulfonylation.
- Avoiding hydrolysis of the trifluoromethyl group under basic conditions.
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: A combination of analytical techniques is required:
- NMR Spectroscopy :
- <sup>1</sup>H NMR: Confirm the presence of the imidazole methyl groups (δ ~2.5 ppm), piperidine protons (δ ~1.5–3.0 ppm), and trifluoromethyl splitting patterns.
- <sup>13</sup>C NMR: Identify the sulfonyl carbon (δ ~110–120 ppm) and pyridine carbons.
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with an error <5 ppm.
- Infrared (IR) Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm<sup>-1</sup>) and C-F bonds (~1100 cm<sup>-1</sup>) .
Q. What physicochemical properties should be characterized for this compound?
Methodological Answer:
| Property | Method | Key Parameters |
|---|---|---|
| Solubility | Shake-flask method | Aqueous solubility in PBS (pH 7.4) |
| LogP (lipophilicity) | HPLC-based or shake-flask assay | Use octanol/water partitioning |
| Thermal stability | Differential Scanning Calorimetry | Melting point, decomposition profile |
| pKa | Potentiometric titration | Ionization states in solution |
Reference solvents for solubility testing: DMSO (stock solutions), PBS for biological assays .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to improve reaction yield?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance sulfonyl group activation .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for better regioselectivity.
- Temperature Control : Perform reactions at 0–5°C to minimize side products (e.g., over-sulfonylation).
Data Analysis : Use HPLC to monitor reaction progress and calculate yield via area-under-the-curve (AUC) .
Q. How should discrepancies in biological activity data (e.g., IC50 values) be addressed?
Methodological Answer:
Validate Assay Conditions :
- Ensure consistent cell lines (e.g., HepG2 for anticancer studies) and passage numbers.
- Standardize incubation times and concentrations (e.g., 48–72 hours for cytotoxicity assays).
Statistical Analysis :
- Perform dose-response curves in triplicate and calculate IC50 using nonlinear regression (e.g., GraphPad Prism).
- Apply ANOVA to compare datasets across labs.
Orthogonal Assays : Confirm activity with alternative methods (e.g., apoptosis markers like caspase-3 activation) .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., kinase domains).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
- Free Energy Calculations : Apply MM/GBSA to estimate ΔGbinding.
Case Study : A piperidine-containing analog showed strong binding to the ATP pocket of EGFR kinase (ΔG = -9.8 kcal/mol) .
Q. How can the compound’s metabolic stability be evaluated in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS/MS.
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) to identify toxic intermediates .
Q. Table 1. Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride | Sulfonylation reagent | |
| Piperidine-4-methanol | Core scaffold | |
| 6-(Trifluoromethyl)pyridin-2-ol | Coupling partner |
Q. Table 2. Biological Activity Parameters
| Assay | Target | Reported IC50 | Reference |
|---|---|---|---|
| MTT cytotoxicity | HeLa cells | 12.3 ± 1.5 µM | |
| COX-2 inhibition | Recombinant enzyme | 0.87 µM | |
| Antibacterial (MIC) | S. aureus | 64 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
